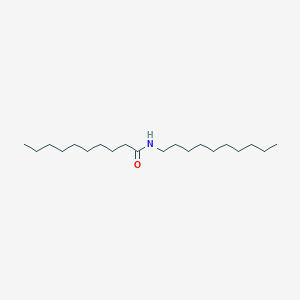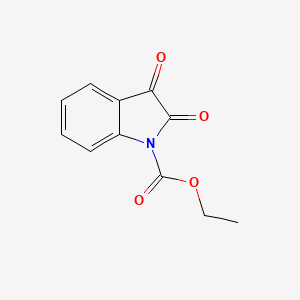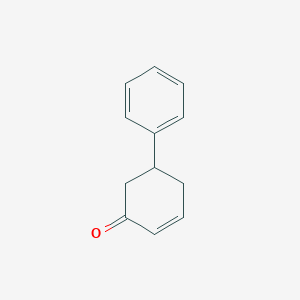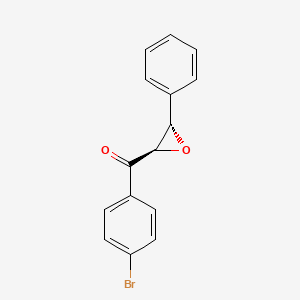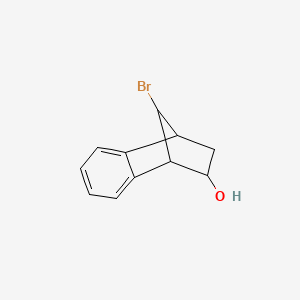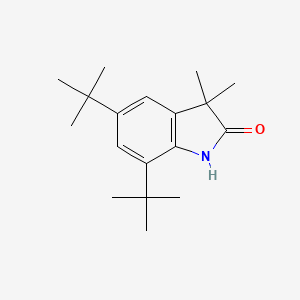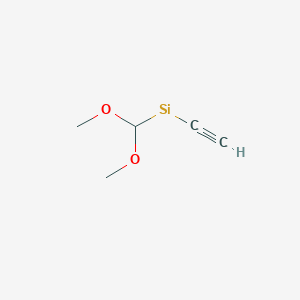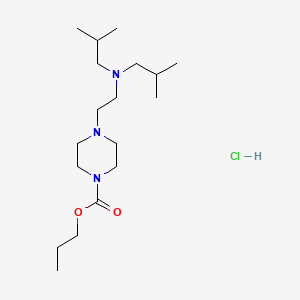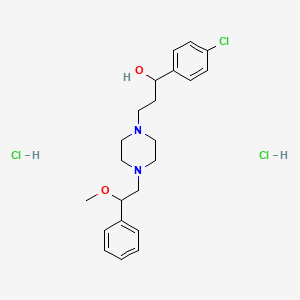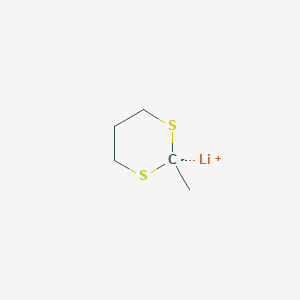
Lithium, (2-methyl-1,3-dithian-2-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lithium, (2-methyl-1,3-dithian-2-yl)- can be synthesized through the reaction of 2-methyl-1,3-dithiane with an organolithium reagent such as n-butyllithium. The reaction typically takes place in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures to prevent side reactions .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Lithium, (2-methyl-1,3-dithian-2-yl)- undergoes various types of chemical reactions, including:
Nucleophilic Addition: The compound can act as a nucleophile in reactions with electrophiles such as carbonyl compounds.
Substitution Reactions: It can participate in substitution reactions where the lithium atom is replaced by other electrophiles.
Common Reagents and Conditions
Nucleophilic Addition: Common reagents include aldehydes and ketones, with the reaction typically carried out in THF at low temperatures.
Substitution Reactions: Reagents such as alkyl halides can be used, with the reaction conditions varying depending on the desired product.
Major Products Formed
Nucleophilic Addition: The major products are often alcohols or other functionalized compounds depending on the electrophile used.
Substitution Reactions: The products can include a wide range of substituted dithianes.
Aplicaciones Científicas De Investigación
Lithium, (2-methyl-1,3-dithian-2-yl)- has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Pharmaceuticals: The compound can be used in the synthesis of pharmaceutical intermediates.
Material Science:
Mecanismo De Acción
The mechanism by which lithium, (2-methyl-1,3-dithian-2-yl)- exerts its effects involves its role as a nucleophile. The compound can donate electrons to electrophiles, facilitating the formation of new chemical bonds. This nucleophilic behavior is central to its use in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Lithium 1,3-dithiane: Similar in structure but lacks the methyl group at the 2-position.
Lithium 2-trimethylsilyl-1,3-dithiane: Contains a trimethylsilyl group instead of a methyl group.
Uniqueness
Lithium, (2-methyl-1,3-dithian-2-yl)- is unique due to the presence of the methyl group at the 2-position, which can influence its reactivity and the types of products formed in chemical reactions .
Propiedades
Número CAS |
27969-97-7 |
|---|---|
Fórmula molecular |
C5H9LiS2 |
Peso molecular |
140.2 g/mol |
InChI |
InChI=1S/C5H9S2.Li/c1-5-6-3-2-4-7-5;/h2-4H2,1H3;/q-1;+1 |
Clave InChI |
GMTAXELSMZUCSZ-UHFFFAOYSA-N |
SMILES canónico |
[Li+].C[C-]1SCCCS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-[(6-Oxobenzo[c]chromen-3-yl)carbamoyl]phenyl]benzoic acid](/img/structure/B14696466.png)
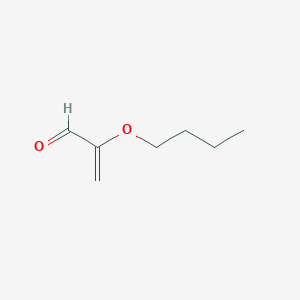
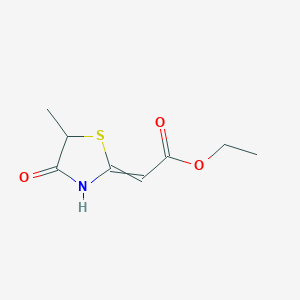

![3a,6,6,8,10a,12a-Hexamethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,6,8,10,10a,11,12,12a-tetradecahydrocyclopenta[5,6]naphtho[1,2-f]indazole](/img/structure/B14696491.png)
